Dhex-ala-insulin - 51798-58-4

Dhex-ala-insulin

Catalog Number: EVT-1784257
CAS Number: 51798-58-4
Molecular Formula: C221H334N58O68S6
Molecular Weight: 5084 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dhex-ala-insulin is derived from the natural insulin molecule through chemical modifications. Its synthesis typically involves the alteration of amino acid sequences to optimize its function and stability. The compound has been studied extensively in clinical settings to evaluate its efficacy in controlling blood glucose levels in diabetic patients.

Classification

Dhex-ala-insulin falls under the category of insulin analogs, which are modified forms of insulin that have been engineered to achieve specific therapeutic goals. These modifications can include changes in amino acid sequences, which affect the drug's absorption, distribution, metabolism, and excretion properties.

Synthesis Analysis

Methods

The synthesis of Dhex-ala-insulin involves several key steps:

  1. Peptide Synthesis: The process begins with solid-phase peptide synthesis, where the desired amino acids are sequentially added to form the insulin chain.
  2. Chemical Modification: Specific amino acids in the insulin structure are replaced or modified. For Dhex-ala-insulin, a hexanoic acid residue may be introduced at specific positions, along with an alanine substitution.
  3. Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to remove any impurities or unreacted starting materials.
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the final product.

Technical Details

The technical details of synthesis involve precise control over reaction conditions, including temperature, pH, and reaction time, to ensure that the modifications yield a functional analog with desired properties.

Molecular Structure Analysis

Structure

Dhex-ala-insulin retains a structure similar to human insulin but includes specific modifications that enhance its biological activity. The molecular formula can be represented as C257_{257}H383_{383}N65_{65}O77_{77}S6_{6}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The three-dimensional structure of Dhex-ala-insulin can be analyzed through crystallography or computational modeling. Key features include:

  • Disulfide Bonds: Like native insulin, Dhex-ala-insulin contains disulfide bonds essential for maintaining its structural integrity.
  • Hydrophobic Regions: Modifications introduce hydrophobic regions that may influence receptor binding and stability.
Chemical Reactions Analysis

Reactions

Dhex-ala-insulin undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Formation of Disulfide Bonds: During synthesis, cysteine residues form disulfide bonds that are crucial for proper folding.
  2. Glycosylation: Post-translational modifications may occur if expressed in mammalian systems, affecting its activity.
  3. Degradation Pathways: In vivo, Dhex-ala-insulin may be subject to enzymatic degradation by insulin-degrading enzymes.

Technical Details

The stability and reactivity of Dhex-ala-insulin can be influenced by environmental factors such as pH and temperature, which are critical during storage and administration.

Mechanism of Action

Process

Dhex-ala-insulin acts on insulin receptors located on cell membranes, initiating a cascade of intracellular events that promote glucose uptake and utilization:

  1. Binding: The analog binds to the insulin receptor with high affinity due to its structural modifications.
  2. Signal Transduction: This binding activates receptor tyrosine kinases that initiate signaling pathways leading to glucose transporter translocation.
  3. Glucose Uptake: Enhanced glucose uptake occurs in muscle and adipose tissues, lowering blood glucose levels effectively.

Data

Clinical studies have shown that Dhex-ala-insulin has an improved profile in terms of onset and duration compared to traditional insulins, making it beneficial for patients requiring tight glycemic control.

Physical and Chemical Properties Analysis

Physical Properties

Dhex-ala-insulin is typically presented as a white crystalline powder when lyophilized. It is soluble in water at physiological pH but may exhibit variable solubility depending on its formulation.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under refrigeration but may degrade if exposed to heat or light.
  • pH Sensitivity: Its activity can be affected by pH changes; thus, formulations are often buffered for optimal stability.

Relevant Data or Analyses

Analytical methods such as HPLC and mass spectrometry are used routinely to assess purity and concentration during formulation development.

Applications

Scientific Uses

Dhex-ala-insulin has significant applications in diabetes management due to its enhanced pharmacological properties:

  1. Diabetes Treatment: It is used as a therapeutic agent for patients with type 1 and type 2 diabetes who require insulin therapy.
  2. Research Tool: The compound serves as a valuable tool in research settings for studying insulin signaling pathways and glucose metabolism.
  3. Clinical Trials: Ongoing clinical trials aim to further establish its efficacy and safety profile compared to existing insulin therapies.

Properties

CAS Number

51798-58-4

Product Name

Dhex-ala-insulin

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H334N58O68S6

Molecular Weight

5084 g/mol

InChI

InChI=1S/C221H334N58O68S6/c1-28-111(23)176(273-165(293)85-222)217(342)277-175(110(21)22)213(338)249-134(60-67-171(302)303)187(312)244-131(56-63-161(226)289)191(316)268-156-96-351-352-97-157-209(334)265-151(91-281)206(331)255-137(71-103(7)8)194(319)256-141(76-118-42-48-123(284)49-43-118)196(321)245-129(54-61-159(224)287)188(313)251-136(70-102(5)6)192(317)247-133(59-66-170(300)301)190(315)261-146(82-162(227)290)202(327)258-143(78-120-46-52-125(286)53-47-120)198(323)269-155(208(333)264-149(220(346)347)84-164(229)292)95-350-349-94-154(183(308)235-88-166(294)241-128(57-64-168(296)297)186(311)243-127(41-36-68-234-221(230)231)184(309)239-114(26)180(305)263-148(219(344)345)79-117-39-34-31-35-40-117)271-215(340)174(109(19)20)276-203(328)139(73-105(11)12)253-197(322)142(77-119-44-50-124(285)51-45-119)257-193(318)135(69-101(3)4)250-179(304)113(25)240-185(310)132(58-65-169(298)299)248-212(337)173(108(17)18)275-204(329)140(74-106(13)14)254-200(325)145(81-122-87-233-100-238-122)260-205(330)150(90-280)242-167(295)89-236-182(307)153(93-348-353-98-158(270-210(156)335)211(336)279-178(115(27)283)218(343)266-152(92-282)207(332)278-177(112(24)29-2)216(341)272-157)267-195(320)138(72-104(9)10)252-199(324)144(80-121-86-232-99-237-121)259-189(314)130(55-62-160(225)288)246-201(326)147(83-163(228)291)262-214(339)172(107(15)16)274-181(306)126(223)75-116-37-32-30-33-38-116/h30-35,37-40,42-53,86-87,99-115,126-158,172-178,280-286H,28-29,36,41,54-85,88-98,222-223H2,1-27H3,(H2,224,287)(H2,225,288)(H2,226,289)(H2,227,290)(H2,228,291)(H2,229,292)(H,232,237)(H,233,238)(H,235,308)(H,236,307)(H,239,309)(H,240,310)(H,241,294)(H,242,295)(H,243,311)(H,244,312)(H,245,321)(H,246,326)(H,247,317)(H,248,337)(H,249,338)(H,250,304)(H,251,313)(H,252,324)(H,253,322)(H,254,325)(H,255,331)(H,256,319)(H,257,318)(H,258,327)(H,259,314)(H,260,330)(H,261,315)(H,262,339)(H,263,305)(H,264,333)(H,265,334)(H,266,343)(H,267,320)(H,268,316)(H,269,323)(H,270,335)(H,271,340)(H,272,341)(H,273,293)(H,274,306)(H,275,329)(H,276,328)(H,277,342)(H,278,332)(H,279,336)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,344,345)(H,346,347)(H4,230,231,234)/t111-,112-,113-,114-,115+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-,176-,177-,178-/m0/s1

InChI Key

IUXFSPRHDYDGQY-DFJUFZPLSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)C(CC(C)C)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

des(hexapeptide)(B25-30)-Ala(B23)-insulin, D-Ala(B23)-isomer
des(hexapeptide)(B25-30)-B23-alanine-insulin
deshexapeptide(B25-30)-Ala(B23)-insulin
dhex-Ala-insulin
insulin, des(hexapeptide)(B25-30)-Ala(B23)-
insulin, des(hexapeptide)(B25-30)-alanine(B23)-

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)C(CC(C)C)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)C(C)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC7=CN=CN7)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=CC=C9)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.